molecular formula C10H11NO6 B14598183 2,4-Dihydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 60032-92-0

2,4-Dihydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one

Katalognummer: B14598183
CAS-Nummer: 60032-92-0
Molekulargewicht: 241.20 g/mol
InChI-Schlüssel: VBXNJRCPOOQJML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dihydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one is a chemical compound known for its role in plant defense mechanisms. It is a derivative of benzoxazinone, a class of compounds that are predominantly found in grasses like wheat and maize. These compounds are known for their antimicrobial and insecticidal properties, making them crucial in agricultural science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of hydroxamic acids as starting materials, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dihydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones, which are highly reactive and can participate in further chemical transformations.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,4-Dihydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound’s antimicrobial properties make it useful in studying plant-pathogen interactions.

    Medicine: Research is ongoing into its potential use as an antimicrobial agent in pharmaceuticals.

    Industry: Its insecticidal properties are exploited in the development of natural pesticides for agricultural use.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of microbial and insect enzymes. The hydroxamic acid moiety is known to chelate metal ions, which are essential cofactors for many enzymes. By binding to these metal ions, the compound effectively inhibits enzyme activity, leading to the death of the target organism. The pathways involved include the disruption of cellular respiration and DNA synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
  • 2,4-Dihydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one glucoside

Uniqueness

This compound is unique due to its dual hydroxyl and methoxy groups, which enhance its reactivity and biological activity. This makes it more effective as an antimicrobial and insecticidal agent compared to its analogs.

Eigenschaften

CAS-Nummer

60032-92-0

Molekularformel

C10H11NO6

Molekulargewicht

241.20 g/mol

IUPAC-Name

2,4-dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H11NO6/c1-15-6-4-3-5-7(8(6)16-2)17-10(13)9(12)11(5)14/h3-4,10,13-14H,1-2H3

InChI-Schlüssel

VBXNJRCPOOQJML-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C1)N(C(=O)C(O2)O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.